4-Fluoro-2-methylpyridine
Overview
Description
4-Fluoro-2-methylpyridine is a compound of interest in various fields of chemistry and materials science due to its potential applications in pharmaceuticals, agrochemicals, and as a building block for complex molecules. The presence of the fluorine atom and the methyl group on the pyridine ring can significantly influence the electronic properties and reactivity of the molecule, making it a valuable synthon in organic synthesis.
Synthesis Analysis
The synthesis of fluorinated pyridines, including 4-fluoro-2-methylpyridine, can be achieved through several methods. One approach involves the fluorodenitration of nitropyridines mediated by tetrabutylammonium fluoride under mild conditions, which is general for 2- or 4-nitro-substituted pyridines . Another method includes the oxidation, nitration, and reduction of methyl 3-methylpyridine-2-carboxylate, followed by a modified Balz-Schiemann reaction to yield methyl 4-fluoro-3-methylpyridine-2-carboxylate, which is closely related to the target molecule . Additionally, the synthesis of 4-fluoropyridines can be achieved through a novel pathway involving Ireland-Claisen and aza-Cope rearrangements starting from 2-fluoroallylic alcohols .
Molecular Structure Analysis
The molecular structure of 4-fluoro-2-methylpyridine is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 2-position of the pyridine ring. This substitution pattern can influence the electronic distribution and steric hindrance within the molecule, which can be crucial for its reactivity and interaction with other chemical entities. The molecular and crystal structures of related fluorinated pyridines have been studied, providing insights into the electronic properties and stability of such compounds .
Chemical Reactions Analysis
Fluorinated pyridines, including 4-fluoro-2-methylpyridine, can undergo various chemical reactions due to the presence of the reactive pyridine ring and the electronegative fluorine atom. For instance, 4-fluoropyridine can be transformed into N-(4-pyridyl)-4-pyridone under acid-catalyzed conditions . Moreover, fluorinated pyridines can be used as ligands in the synthesis of metal complexes, which can exhibit interesting photophysical properties . The reactivity of such compounds can be further explored to develop new materials and pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluoro-2-methylpyridine are influenced by the fluorine and methyl substituents on the pyridine ring. The introduction of fluorine atoms can enhance the lipophilicity and stability of the molecule, making it more suitable for medicinal chemistry applications . The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are also affected by the substituents, which can be exploited in synthetic chemistry to produce a wide range of derivatives and complex molecules .
Scientific Research Applications
Application 1: Solvent Hydrogen Bond Donor Acidities
- Scientific Field : Chemistry .
- Summary of the Application : 4-Fluoro-2-methylpyridine is used in the correlations with and limitations of the α scale of solvent hydrogen bond donor acidities .
- Methods of Application : While the exact methods of application are not specified in the sources, it is likely that this compound is used in a laboratory setting, following standard safety procedures for handling chemical substances .
Application 2: Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : 4-Fluoro-2-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being studied for their potential use in treating diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .
- Methods of Application : The synthesis of these inhibitors involves several steps, starting from 2-fluoro-4-methylpyridine . The overall yield of the synthesis was increased from 3.6% to 29.4% by optimizing the protocol .
- Results or Outcomes : The synthesized inhibitors were found to be potent, with the (S)-enantiomer being two times more potent .
Application 3: Synthesis of Fluorinated Pyridines
- Scientific Field : Organic Chemistry .
- Summary of the Application : 4-Fluoro-2-methylpyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods of Application : The synthesis of fluoropyridines involves several steps and can be challenging due to the selective nature of the reactions .
- Results or Outcomes : Fluoropyridines are used in various biological applications and in the search for new agricultural products having improved physical, biological, and environmental properties .
Application 4: Synthesis of Trifluoromethylpyridine
- Scientific Field : Organic Chemistry .
- Summary of the Application : 4-Fluoro-2-methylpyridine is used in the synthesis of Trifluoromethylpyridine (TFMP) and its intermediates . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
- Methods of Application : The synthesis of TFMP involves several steps and can be challenging due to the selective nature of the reactions .
- Results or Outcomes : TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Application 5: Synthesis of Herbicides and Insecticides
- Scientific Field : Agricultural Chemistry .
- Summary of the Application : 4-Fluoro-2-methylpyridine is used in the synthesis of some herbicides and insecticides .
- Methods of Application : The synthesis of these herbicides and insecticides involves several steps and can be challenging due to the selective nature of the reactions .
- Results or Outcomes : The synthesized herbicides and insecticides have been commercialized as agricultural active ingredients .
Safety And Hazards
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .
properties
IUPAC Name |
4-fluoro-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJYGRVERQVBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376480 | |
Record name | 4-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methylpyridine | |
CAS RN |
766-16-5 | |
Record name | 4-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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